Dihydrochlorure de linopirdine

Vue d'ensemble

Description

Le chlorhydrate de linopirdine est un composé chimique connu pour ses propriétés potentielles d’amélioration cognitive. Il est principalement reconnu comme un bloqueur des canaux potassiques voltage-dépendants KCNQ (KV7), qui jouent un rôle crucial dans la régulation de l’excitabilité neuronale . Le composé a été étudié pour sa capacité à améliorer la libération de neurotransmetteurs, en particulier l’acétylcholine, et a montré des résultats prometteurs dans l’inversion du déclin cognitif lié à l’âge chez les modèles animaux .

Applications De Recherche Scientifique

Linopirdine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the function of KCNQ channels and their role in neuronal excitability.

Biology: The compound is employed in research to understand neurotransmitter release mechanisms and synaptic transmission.

Industry: It is used in the development of new drugs targeting potassium channels and related pathways.

Mécanisme D'action

Le chlorhydrate de linopirdine exerce ses effets en bloquant les canaux potassiques voltage-dépendants KCNQ (KV7). Ce blocage conduit à la désinhibition de la libération d’acétylcholine, augmentant ainsi les niveaux de neurotransmetteurs dans la fente synaptique. Le composé améliore également la libération de glutamate sur les neurones pyramidaux CA1 de l’hippocampe, contribuant à ses propriétés d’amélioration cognitive . De plus, la linopirdine agit comme un antagoniste du récepteur de la glycine à des concentrations généralement utilisées dans les études cérébrales .

Analyse Biochimique

Biochemical Properties

Linopirdine dihydrochloride functions as a blocker of KCNQ (Kv7) voltage-gated potassium channels, specifically targeting KCNQ2/3 heteromers and KCNQ1 and KCNQ4 homomers . By inhibiting these channels, Linopirdine dihydrochloride disinhibits the release of acetylcholine, a neurotransmitter essential for cognitive function . This compound also increases glutamate release in the hippocampus, enhancing synaptic transmission and neuronal communication . The interaction of Linopirdine dihydrochloride with these potassium channels is critical for its role in modulating neurotransmitter release and improving cognitive function.

Cellular Effects

Linopirdine dihydrochloride has significant effects on various types of cells, particularly neurons. By blocking KCNQ channels, it increases neuronal excitability and enhances the release of acetylcholine and glutamate . This leads to improved synaptic transmission and communication between neurons, which is essential for cognitive processes such as learning and memory . Additionally, Linopirdine dihydrochloride has been shown to reverse age-related declines in cortical c-FOS expression, indicating its potential to counteract cognitive decline associated with aging . The compound also affects other cellular processes, including cell signaling pathways and gene expression, by modulating the activity of potassium channels .

Molecular Mechanism

The primary mechanism of action of Linopirdine dihydrochloride involves the inhibition of KCNQ (Kv7) voltage-gated potassium channels . By blocking these channels, Linopirdine dihydrochloride prevents the efflux of potassium ions, leading to increased neuronal excitability and enhanced neurotransmitter release . This disinhibition of acetylcholine release is particularly important for its cognitive-enhancing effects . Additionally, Linopirdine dihydrochloride increases glutamate release in the hippocampus, further contributing to its role in improving synaptic transmission and cognitive function . The compound’s ability to modulate potassium channel activity is central to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Linopirdine dihydrochloride have been observed to change over time. The compound is relatively stable, but its effects on neuronal activity and neurotransmitter release can vary depending on the duration of exposure . Short-term exposure to Linopirdine dihydrochloride results in immediate increases in acetylcholine and glutamate release, enhancing synaptic transmission and cognitive function . Long-term studies have shown that Linopirdine dihydrochloride can maintain its cognitive-enhancing effects over extended periods, although the extent of these effects may diminish with prolonged use . The stability and sustained activity of Linopirdine dihydrochloride make it a valuable compound for studying cognitive enhancement in laboratory settings.

Dosage Effects in Animal Models

The effects of Linopirdine dihydrochloride vary with different dosages in animal models. At low to moderate doses, the compound effectively enhances acetylcholine and glutamate release, improving cognitive function and synaptic transmission . At higher doses, Linopirdine dihydrochloride can exhibit toxic effects, including excessive neuronal excitability and potential neurotoxicity . Animal studies have shown that there is a threshold dose beyond which the beneficial effects of Linopirdine dihydrochloride are outweighed by its adverse effects . Careful dosage optimization is essential to maximize the therapeutic potential of Linopirdine dihydrochloride while minimizing its toxicity.

Metabolic Pathways

Linopirdine dihydrochloride is involved in metabolic pathways that include its interaction with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to block KCNQ channels and enhance neurotransmitter release . The metabolic pathways of Linopirdine dihydrochloride also involve its excretion through the kidneys, with the compound and its metabolites being eliminated from the body via urine . Understanding the metabolic pathways of Linopirdine dihydrochloride is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, Linopirdine dihydrochloride is transported and distributed through various mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites, such as neurons . Once inside the cells, Linopirdine dihydrochloride accumulates in regions with high concentrations of KCNQ channels, such as the hippocampus and cortex . This targeted distribution is essential for the compound’s effectiveness in enhancing cognitive function and synaptic transmission . The transport and distribution of Linopirdine dihydrochloride within the body are critical factors in determining its therapeutic potential.

Subcellular Localization

Linopirdine dihydrochloride exhibits specific subcellular localization, primarily targeting regions with high concentrations of KCNQ channels . The compound is localized to the plasma membrane, where it interacts with and inhibits KCNQ channels . This subcellular localization is crucial for its ability to modulate neuronal excitability and enhance neurotransmitter release . Additionally, Linopirdine dihydrochloride may undergo post-translational modifications that influence its targeting and activity within specific cellular compartments . Understanding the subcellular localization of Linopirdine dihydrochloride is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Méthodes De Préparation

La synthèse du chlorhydrate de linopirdine implique plusieurs étapes clés :

Formation d’amide : La réaction entre la diphénylamine et le chlorure d’oxalyle forme un composé intermédiaire.

Cyclisation : Le chauffage de l’intermédiaire conduit à une cyclisation intramoléculaire, produisant la 1-phénylisatine.

Réaction avec la 4-picoline : Sous catalyse de transfert de phase avec un sel d’ammonium quaternaire, la réaction avec la 4-picoline donne un intermédiaire carbinol.

Déshydratation : Le carbinol est déshydraté en utilisant de l’anhydride acétique pour former une oléfine.

Réduction : L’oléfine est réduite pour produire l’indolone.

Les méthodes de production industrielle suivent généralement des voies de synthèse similaires, mais peuvent impliquer une optimisation pour l’échelle, le rendement et la pureté.

Analyse Des Réactions Chimiques

Le chlorhydrate de linopirdine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Le composé peut être réduit pour former différents dérivés réduits.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

Le chlorhydrate de linopirdine a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier la fonction des canaux KCNQ et leur rôle dans l’excitabilité neuronale.

Biologie : Le composé est utilisé dans la recherche pour comprendre les mécanismes de libération de neurotransmetteurs et la transmission synaptique.

Industrie : Elle est utilisée dans le développement de nouveaux médicaments ciblant les canaux potassiques et les voies associées.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de linopirdine est unique dans sa double action de bloqueur des canaux potassiques et d’antagoniste du récepteur de la glycine. Des composés similaires comprennent :

XE991 : Un autre bloqueur des canaux KCNQ avec des propriétés d’amélioration cognitive similaires.

Retigabine : Un ouvreur des canaux KCNQ utilisé comme anticonvulsivant.

Flupirtine : Un analgésique non opioïde qui agit également sur les canaux KCNQ.

La capacité de la linopirdine à améliorer la libération d’acétylcholine et son action spécifique sur les canaux KCNQ2/3 la distinguent de ces composés apparentés.

Propriétés

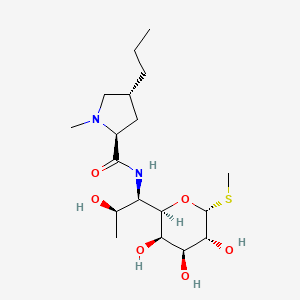

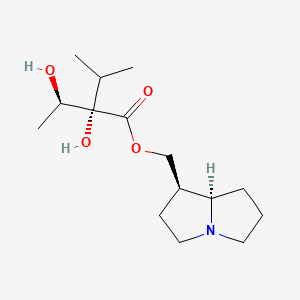

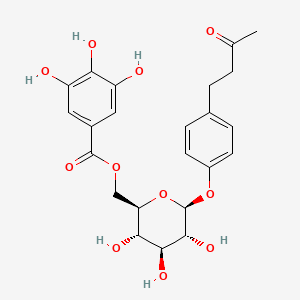

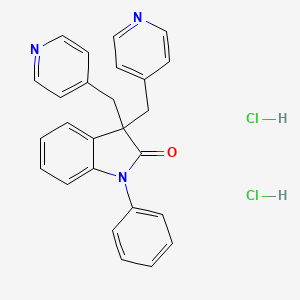

IUPAC Name |

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVHCGTTNRYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.